

Application Notes: AFDye 430 Azide Protein Labeling

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Compound of Interest

Compound Name: AFDye 430 Azide

Cat. No.: B13709572

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Introduction

AFDye 430 Azide is a fluorescent probe designed for the specific labeling of alkyne-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. This bioorthogonal reaction is highly selective and efficient, allowing for the covalent attachment of the bright, green-emitting AFDye 430 fluorophore to proteins in complex biological samples with minimal off-target labeling. The resulting AFDye 430-labeled proteins can be visualized by fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods. These application notes provide a detailed protocol for the labeling of alkyne-modified proteins with **AFDye 430 Azide**, including reagent preparation, reaction conditions, and purification of the labeled conjugate.

Quantitative Data Summary

The spectral properties of **AFDye 430 Azide** are summarized in the table below. These values are essential for the quantitative analysis of the labeled protein, including the determination of the degree of labeling (DOL).

Parameter	Value	Reference
Excitation Maximum (λ_{max})	~430-432 nm	[1][2]
Emission Maximum (λ_{em})	~537-542 nm	[2][3][4]
Molar Extinction Coefficient (ϵ)	~15,000 $\text{cm}^{-1}\text{M}^{-1}$	[1][2]
Molecular Weight	~585.6 g/mol	[1][2]
Recommended Excitation Laser	405 nm or 445 nm	[4][5]
Recommended Emission Filter	510/80 nm bandpass	[4][5]

Experimental Protocols

This section details the protocol for labeling an alkyne-modified protein with **AFDye 430 Azide** using a copper-catalyzed click chemistry reaction.

Materials and Reagents

- Alkyne-modified protein in a buffer free of primary amines (e.g., Tris) and azide-containing compounds. Phosphate-buffered saline (PBS) is recommended.
- AFDye 430 Azide**
- Dimethyl sulfoxide (DMSO), anhydrous
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
- Sodium Ascorbate
- Deionized water
- Purification column (e.g., size-exclusion chromatography) for removal of excess dye.

Reagent Preparation

- Alkyne-Modified Protein: Prepare the protein at a concentration of 1-10 mg/mL in an appropriate buffer (e.g., PBS, pH 7.4).
- **AFDye 430 Azide** Stock Solution (10 mM): Dissolve **AFDye 430 Azide** in anhydrous DMSO to a final concentration of 10 mM.
- Copper(II) Sulfate Stock Solution (20 mM): Dissolve Copper(II) sulfate pentahydrate in deionized water to a final concentration of 20 mM.
- THPTA/TBTA Ligand Stock Solution (100 mM): Dissolve the ligand in deionized water or DMSO to a final concentration of 100 mM.
- Sodium Ascorbate Stock Solution (300 mM): Prepare a fresh solution of sodium ascorbate in deionized water to a final concentration of 300 mM immediately before use. This solution is prone to oxidation.

Protein Labeling Protocol

This protocol is a starting point and may require optimization depending on the specific protein and desired degree of labeling. A 2- to 10-fold molar excess of **AFDye 430 Azide** over the protein is recommended.

- In a microcentrifuge tube, add the alkyne-modified protein solution.
- Add the **AFDye 430 Azide** stock solution to the protein solution to achieve the desired molar excess.
- Add the THPTA/TBTA ligand stock solution to the reaction mixture. The final concentration of the ligand should be 5-fold higher than the copper concentration.
- Add the Copper(II) sulfate stock solution to the reaction mixture.
- Initiate the click reaction by adding the freshly prepared sodium ascorbate stock solution.
- Gently mix the reaction components and incubate at room temperature for 1-2 hours, protected from light.

- (Optional) For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-16 hours).

Purification of the Labeled Protein

After the incubation period, it is crucial to remove the unreacted **AFDye 430 Azide** and other reaction components.

- Purify the labeled protein using a size-exclusion chromatography column appropriate for the molecular weight of the protein.
- Elute the protein with an appropriate buffer (e.g., PBS, pH 7.4).
- Collect the fractions containing the labeled protein, which can be identified by its green fluorescence.
- Combine the fluorescent fractions and concentrate the labeled protein if necessary.
- Store the purified labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light. For long-term storage, the addition of a cryoprotectant such as glycerol is recommended.

Determination of the Degree of Labeling (DOL)

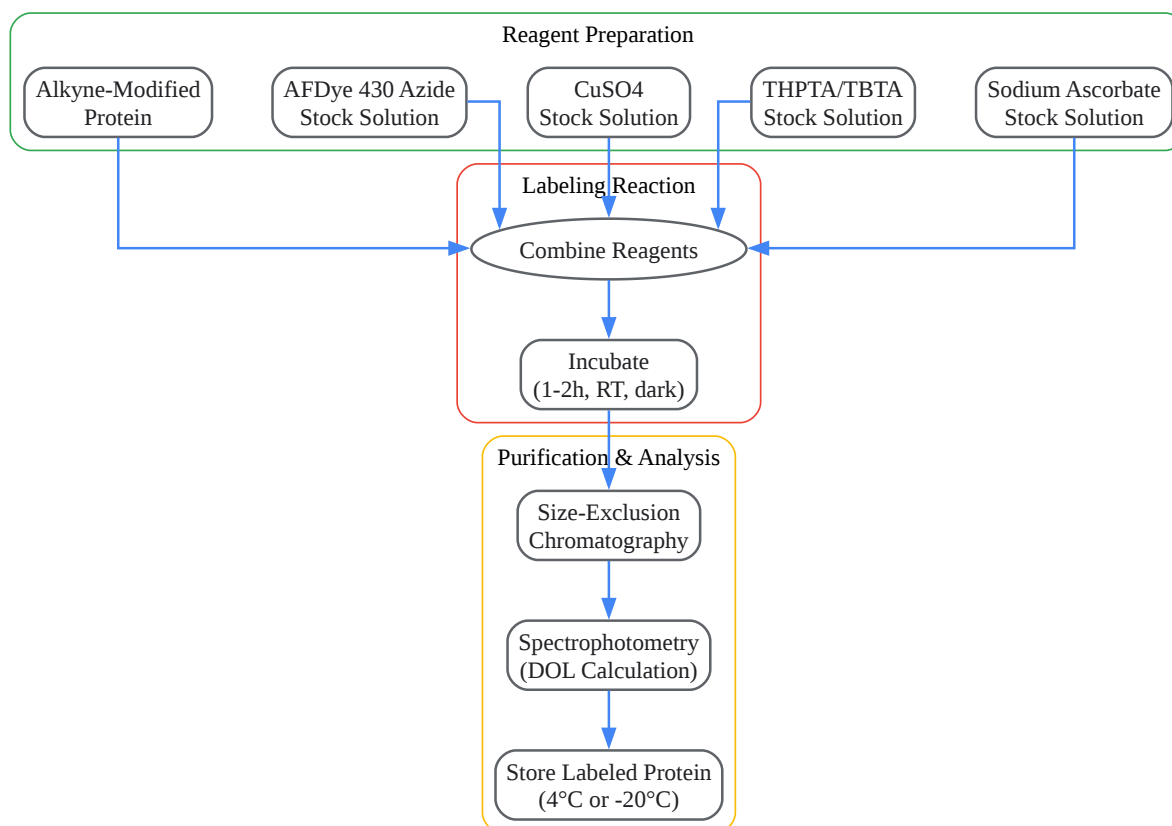
The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined by spectrophotometry.

- Measure the absorbance of the purified labeled protein at 280 nm (A_{280}) and at the excitation maximum of AFDye 430 (~430 nm, A_{430}).
- Calculate the protein concentration using the following formula: Protein Concentration (M) = $[A_{280} - (A_{430} \times CF)] / \epsilon_{\text{protein}}$
 - CF: Correction factor for the absorbance of the dye at 280 nm (typically around 0.1 for this class of dyes).
 - $\epsilon_{\text{protein}}$: Molar extinction coefficient of the protein at 280 nm.

- Calculate the dye concentration using the Beer-Lambert law: $\text{Dye Concentration (M)} = A_{430} / \epsilon_{\text{dye}}$
 - ϵ_{dye} : Molar extinction coefficient of AFDye 430 ($\sim 15,000 \text{ cm}^{-1}\text{M}^{-1}$).
- Calculate the DOL: $\text{DOL} = \text{Dye Concentration (M)} / \text{Protein Concentration (M)}$

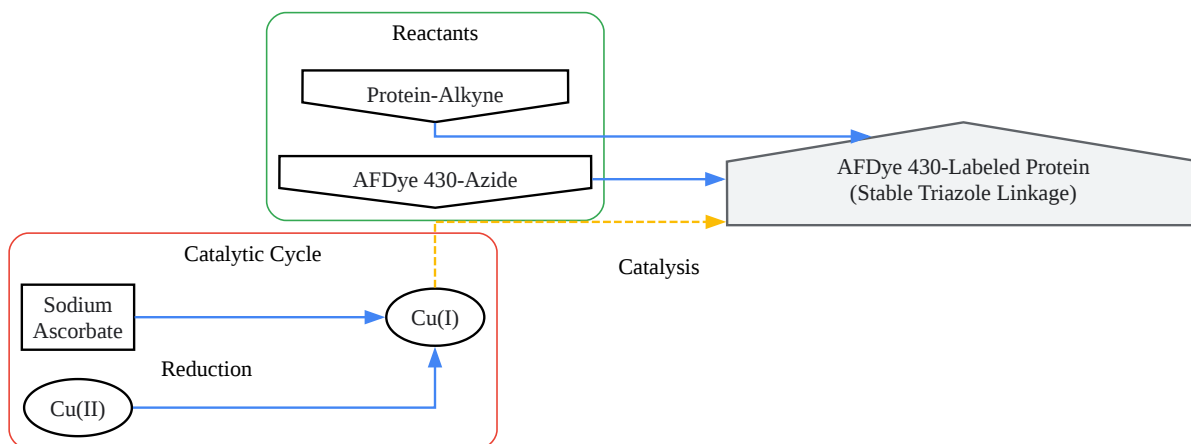
Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for protein labeling and the underlying click chemistry reaction.



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Caption: Experimental workflow for **AFDye 430 Azide** protein labeling.



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Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

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